AHMA–Netropsin Conjugates: 2- to 6-Fold Cytotoxicity Enhancement Over Parent Compound
In head-to-head comparative cytotoxicity assays across multiple human tumor cell lines, AHMA–ethylcarbamate-O-succinyl-MePy (compound 19), which incorporates the 1-methyl-4-aminopyrrole-2-carboxylic acid (MePy) monomer unit derived from the target compound, exhibited 2- to 6-fold greater cytotoxic potency than the parent compound AHMA (5) [1]. This quantitative enhancement was observed specifically for constructs bearing a single MePy unit; in contrast, compounds containing two MePy units (diMePy) showed reduced potency, and bisbenzimidazole conjugates (AHMA–Ho33258) demonstrated poor solubility and inactivity [1]. The comparison underscores that the mono-MePy configuration, which relies on the precise structural attributes of the 1-methyl-4-aminopyrrole-2-carboxylic acid residue, is critical for optimal conjugate performance.
| Evidence Dimension | In vitro antitumor cytotoxicity (cell growth inhibition) |
|---|---|
| Target Compound Data | AHMA–ethylcarbamate-O-succinyl-MePy (compound 19): 2- to 6-fold more cytotoxic than parent AHMA across tested cell lines |
| Comparator Or Baseline | Parent compound AHMA (5); AHMA–N-netropsin conjugates; diMePy conjugates; AHMA–Ho33258 |
| Quantified Difference | 2× to 6× increased cytotoxicity relative to AHMA; superior to diMePy and bisbenzimidazole constructs |
| Conditions | In vitro human tumor cell growth inhibition assay; multiple cell lines tested |
Why This Matters
For procurement in antitumor conjugate development, this compound's monomer unit confers a quantifiable 2- to 6-fold potency advantage over alternative linker or multimerization strategies, directly impacting lead optimization decisions.
- [1] Rastogi K, Chang JY, Pan WY, et al. Antitumor AHMA Linked to DNA Minor Groove Binding Agents: Synthesis and Biological Evaluation. J Med Chem. 2002;45(20):4485-4493. View Source
